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Compound of Interest

Compound Name: 8-Hydroxy-7-methoxyflavone

Cat. No.: B191463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic

secondary metabolites found in various plants. Flavonoids are of significant interest to the

scientific community due to their diverse pharmacological activities, including antioxidant, anti-

inflammatory, and anticancer properties. This technical guide provides a comprehensive

overview of the chemical properties and structure of 8-Hydroxy-7-methoxyflavone, intended

to serve as a valuable resource for researchers and professionals in the fields of medicinal

chemistry, pharmacology, and drug development. While extensive data exists for the flavonoid

class as a whole, this document consolidates the specific known information for 8-Hydroxy-7-
methoxyflavone, supplemented with data from closely related analogs where specific

experimental values are not readily available.

Chemical Structure and Properties
The chemical structure of 8-Hydroxy-7-methoxyflavone consists of a C6-C3-C6 skeleton,

characteristic of flavonoids, with a phenyl group at position 2 of the chromen-4-one

(benzopyran-4-one) ring system. The A-ring is substituted with a hydroxyl group at position 8

and a methoxy group at position 7.

Table 1: General and Physicochemical Properties of 8-Hydroxy-7-methoxyflavone
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Property Value Source

IUPAC Name
8-hydroxy-7-methoxy-2-

phenylchromen-4-one
--INVALID-LINK--[1]

Molecular Formula C₁₆H₁₂O₄ --INVALID-LINK--[1]

Molecular Weight 268.26 g/mol --INVALID-LINK--[1]

Melting Point 226-227 °C --INVALID-LINK--

Solubility

Slightly soluble in Chloroform

(heated, sonicated), DMSO

(sonicated).

--INVALID-LINK--

pKa (Predicted) 8.00 ± 0.40 --INVALID-LINK--

Table 2: Spectroscopic Data for 8-Hydroxy-7-methoxyflavone and Related Compounds
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Spectroscopic Technique Data Source/Notes

UV-Vis Spectroscopy

λmax values are typically

observed in two regions for

flavones: Band I (300–380 nm)

and Band II (240–285 nm). For

the closely related 7-hydroxy-

4'-methoxyflavone, λmax are

observed at 263 nm and 325

nm.

--INVALID-LINK--[2], General

flavonoid spectral data. --

INVALID-LINK--[3]

Infrared (IR) Spectroscopy

Characteristic peaks expected

for O-H stretching (around

3400-3200 cm⁻¹), C=O

stretching (around 1650 cm⁻¹),

aromatic C=C stretching

(around 1600-1450 cm⁻¹), and

C-O stretching (around 1250-

1000 cm⁻¹).

General IR data for flavonoids.

¹H NMR Spectroscopy

Specific experimental data for

8-Hydroxy-7-methoxyflavone is

not readily available. Data for

the related 7-hydroxy-4'-

methoxyflavone shows

characteristic signals for the

methoxy group (~3.85 ppm),

and aromatic protons in the A

and B rings.

--INVALID-LINK--[2]

¹³C NMR Spectroscopy

Specific experimental data for

8-Hydroxy-7-methoxyflavone is

not readily available. The

spectrum of the related 7-

hydroxy-4'-methoxyflavone

shows a carbonyl signal

around 176.33 ppm and a

methoxy carbon signal around

79.17 ppm.

--INVALID-LINK--[2]
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Mass Spectrometry (MS) Exact Mass: 268.0736 g/mol . --INVALID-LINK--[1]

Experimental Protocols
Synthesis of 8-Hydroxy-7-methoxyflavone
A common and effective method for the synthesis of flavones is the Baker-Venkataraman

rearrangement, followed by cyclization. The following is a representative protocol for the

synthesis of 8-Hydroxy-7-methoxyflavone.

Step 1: Acetylation of 2,3-dihydroxy-4-methoxyacetophenone

Dissolve 2,3-dihydroxy-4-methoxyacetophenone in pyridine.

Add acetic anhydride dropwise while cooling the mixture in an ice bath.

Stir the reaction mixture at room temperature for 12-16 hours.

Pour the mixture into ice-cold water to precipitate the acetylated product.

Filter, wash with water, and dry the product.

Step 2: Baker-Venkataraman Rearrangement

Dissolve the acetylated product from Step 1 in pyridine.

Add potassium hydroxide pellets and heat the mixture to 50-60 °C.

Stir for 3-4 hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the diketone.

Filter, wash with water, and dry the product.

Step 3: Cyclization to form 8-Hydroxy-7-methoxyflavone

Dissolve the diketone from Step 2 in glacial acetic acid.
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Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours.

Cool the reaction mixture and pour it into ice-cold water to precipitate the flavone.

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g.,

ethanol) to obtain pure 8-Hydroxy-7-methoxyflavone.

Determination of Physicochemical Properties
Standard laboratory procedures are employed for the determination of the physicochemical

properties of flavonoids.

Melting Point: Determined using a calibrated melting point apparatus.

Solubility: Assessed by dissolving a known amount of the compound in various solvents at a

specific temperature, often with the aid of sonication or heating.

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or

methanol) is prepared, and the absorbance is measured over a range of wavelengths

(typically 200-400 nm) using a UV-Vis spectrophotometer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-

resolution mass spectrometer.

Biological Activity and Signaling Pathways
While specific signaling pathways for 8-Hydroxy-7-methoxyflavone are not extensively

documented, the biological activities of structurally similar flavonoids suggest potential

mechanisms of action. For instance, many hydroxylated and methoxylated flavones exhibit

antioxidant and anti-inflammatory effects. These activities are often mediated through the

modulation of key signaling pathways.
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A plausible mechanism of action for a hydroxy-methoxy flavone involves the inhibition of the

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a

central regulator of inflammation.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by 8-Hydroxy-7-
methoxyflavone.

This diagram illustrates how an inflammatory stimulus typically activates the IKK complex,

leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus,

where it promotes the transcription of pro-inflammatory genes. It is hypothesized that 8-
Hydroxy-7-methoxyflavone may exert its anti-inflammatory effects by inhibiting key steps in

this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. It

is important to note that this is a generalized pathway for flavonoids and requires specific

experimental validation for 8-Hydroxy-7-methoxyflavone.

Conclusion
8-Hydroxy-7-methoxyflavone is a flavonoid with potential for further investigation in drug

discovery and development. This guide has summarized its key chemical properties and

structure based on available data. While some experimental values and specific biological

mechanisms are yet to be fully elucidated for this particular molecule, the information provided,

including data from closely related compounds, offers a solid foundation for future research.

The detailed experimental protocols and the hypothesized signaling pathway serve as practical

tools for scientists working with this and similar flavonoid compounds. Further studies are

warranted to fully characterize its spectroscopic properties and to explore its specific

interactions with biological targets and signaling cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [8-Hydroxy-7-methoxyflavone: A Technical Guide to its
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191463#8-hydroxy-7-methoxyflavone-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b191463#8-hydroxy-7-methoxyflavone-chemical-properties-and-structure
https://www.benchchem.com/product/b191463#8-hydroxy-7-methoxyflavone-chemical-properties-and-structure
https://www.benchchem.com/product/b191463#8-hydroxy-7-methoxyflavone-chemical-properties-and-structure
https://www.benchchem.com/product/b191463#8-hydroxy-7-methoxyflavone-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

